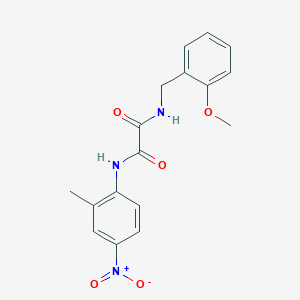

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MBMNPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxalamide family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compounds derived from this oxalamide scaffold have demonstrated strong activity against HepG2 cells, indicating their potential as novel anticancer agents .

Antioxidant Activity

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has been evaluated for its antioxidant properties. It shows significant activity against the ABTS radical, suggesting its potential as an antioxidant agent .

Biological Screening

Researchers have screened this compound for its biological activity. It interacts with hydrazine to produce 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine, which further highlights its potential in biological assays .

Molecular Docking Studies

Computational studies have explored the binding interactions of N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide with specific protein targets. Notably, it forms stable hydrogen bonds with Arg184 and Lys179, indicating potential therapeutic relevance .

Heterocyclic Chemistry

The compound’s synthesis involves heterocyclic transformations, making it valuable for medicinal chemistry. Researchers have successfully prepared novel heterocyclic derivatives using this scaffold .

Substituent Effects

Exploring the impact of different substituents on the compound’s properties is essential. Researchers have investigated various derivatives, such as those containing morpholino, piperidinyl, and diphenylamino groups, revealing structure-activity relationships .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated the compound’s efficacy against cancer cell lines. Specific derivatives exhibit potent activity against MCF-7 cells, emphasizing their potential as targeted anticancer agents .

Functional Group Modifications

Researchers have explored functional group modifications to enhance the compound’s properties. Reactions with acid anhydrides yielded corresponding imide derivatives, providing insights into structure-activity relationships .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-11-9-13(20(23)24)7-8-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAFGSJAVGUHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)

![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762666.png)

![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)

![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)

![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)

![N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)